Mao-IN-1

Description

Overview of Monoamine Oxidase Isoforms (MAO-A and MAO-B) and Their Biological Significance

Monoamine oxidases (MAO) are a family of enzymes crucial to human physiology, found on the outer membrane of mitochondria in cells throughout the body. medchemexpress.com These enzymes exist in two primary isoforms, MAO-A and MAO-B, which are encoded by separate genes located on the X chromosome. nih.govclevelandclinic.org Despite sharing approximately 70% of their amino acid sequence, the two isoforms exhibit distinct substrate specificities and inhibitor sensitivities, which defines their unique biological roles. nih.gov

MAO-A is predominantly found in tissues such as the placenta, liver, and gut, and within the brain, it is crucial for the metabolism of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and epinephrine (B1671497). nih.govsnmjournals.org MAO-B is highly concentrated in platelets and is also present in the brain and liver. snmjournals.org It preferentially metabolizes substrates such as phenethylamine (B48288) and benzylamine. targetmol.com Both enzymes are capable of breaking down dopamine (B1211576) and tyramine. snmjournals.orgwikipedia.org The discovery of these two distinct forms in 1968 was a pivotal moment in pharmacology, paving the way for the development of selective inhibitors. wikipedia.org

Physiological Roles of MAO Enzymes in Neurotransmitter Metabolism and Cellular Homeostasis

The primary physiological function of MAO enzymes is to catalyze the oxidative deamination of monoamines, a process that breaks down these neurochemicals. medchemexpress.comnih.gov This enzymatic reaction is vital for regulating the levels of key monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—thereby terminating their signaling activity in the synaptic cleft and maintaining intracellular amine stores. clevelandclinic.orgwikipedia.org Signals transmitted by serotonin help regulate mood, sleep, and appetite, while dopamine is integral to movement control and the brain's reward system. mayoclinic.orgjax.org Norepinephrine and epinephrine are central to the body's stress response. clevelandclinic.orgmayoclinic.org

The catalytic process involves the oxidation of the amine substrate to an imine, which is then hydrolyzed to an aldehyde or ketone, releasing ammonia. wikipedia.org A significant byproduct of this reaction is hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). wikipedia.orgnih.gov While essential for neurotransmitter homeostasis, this process, if dysregulated, can contribute to oxidative stress, a state of cellular imbalance implicated in cell damage. karger.com

Pathophysiological Implications of MAO Dysregulation in Disease States

Given their critical role in neurotransmitter balance and cellular health, the dysregulation of MAO activity—either too much or too little—is associated with a range of psychiatric and neurological disorders. medchemexpress.com Elevated levels of MAO-B, in particular, have been observed in the brains of individuals with Alzheimer's disease and Parkinson's disease. targetmol.comresearchgate.net The increased MAO-B activity associated with aging is thought to contribute to age-related cognitive decline and neurodegeneration, partly through the increased production of reactive oxygen species that cause cellular damage. nih.govtargetmol.com

Similarly, altered MAO-A activity has been linked to major depressive disorder, anxiety disorders, and antisocial behavior. snmjournals.orgacs.org The breakdown of crucial mood-regulating neurotransmitters like serotonin and norepinephrine by MAO-A can lead to their depletion, contributing to the symptoms of depression. medchemexpress.com High levels of MAO-A and MAO-B have been linked to psychiatric conditions, potentially due to the excessive degradation of neurotransmitters and the neurotoxic effects of breakdown byproducts, which can cause oxidative stress and inflammation. medchemexpress.com

Rationale for Targeting MAO Enzymes in Therapeutic Research

The involvement of MAO enzymes in the pathophysiology of numerous disorders makes them a significant target for therapeutic intervention. medchemexpress.com The fundamental principle behind using monoamine oxidase inhibitors (MAOIs) is to block the action of these enzymes, thereby preventing the breakdown of monoamine neurotransmitters. snmjournals.org This action increases the concentration and availability of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain, which can help alleviate the symptoms of various conditions. clevelandclinic.orgmayoclinic.org

In Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons, selective MAO-B inhibitors are used to increase dopamine levels, which can modestly improve motor symptoms. nih.govnih.govfrontiersin.org For depressive disorders, inhibiting MAO-A can elevate levels of serotonin and norepinephrine, contributing to an improved mood. The development of MAOIs dates back to the 1950s, and they were the first class of antidepressants to be introduced. snmjournals.org Modern research focuses on creating more selective and reversible inhibitors to improve safety profiles and reduce side effects associated with older, non-selective MAOIs. frontiersin.org

Research Focus on Novel Monoamine Oxidase Inhibitors, with Emphasis on Mao-IN-1 as a Compound Under Investigation

The ongoing search for more effective and safer treatments for neurological and psychiatric disorders has driven the development of novel monoamine oxidase inhibitors. The goal is to design compounds with high selectivity for either MAO-A or MAO-B and with specific pharmacological profiles to target distinct disease mechanisms.

Within this research landscape, the compound designated Mao-IN-1 has been identified as a subject of investigation. It is characterized specifically as an inhibitor of monoamine oxidase B (MAO-B). medchemexpress.com Available data indicates that Mao-IN-1 exhibits potent activity against its target enzyme.

| Compound | Target | Inhibitory Concentration (IC₅₀) |

| Mao-IN-1 | Monoamine Oxidase B (MAO-B) | 20 nM medchemexpress.com |

This table displays the reported in vitro inhibitory activity of Mao-IN-1 against human MAO-B.

The designation "Mao-IN-1" appears to be a catalog identifier for a research chemical. As of now, detailed peer-reviewed scientific literature, including comprehensive preclinical studies or synthesis pathways published under this specific name, is not widely available in the public domain. Such compounds are typically used in early-stage, in vitro research to explore potential therapeutic pathways.

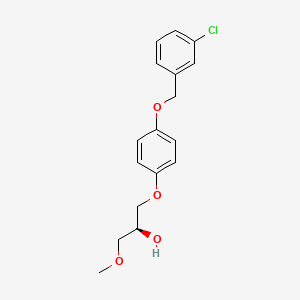

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[4-[(3-chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClO4/c1-20-11-15(19)12-22-17-7-5-16(6-8-17)21-10-13-3-2-4-14(18)9-13/h2-9,15,19H,10-12H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDRIRFHGNXOBO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Mao in 1 As a Monoamine Oxidase Modulator

Modes of Enzyme Inhibition by Mao-IN-1

Information detailing the specific mode of enzyme inhibition for Mao-IN-1, such as whether it acts as a reversible or irreversible inhibitor, is not available in peer-reviewed scientific publications. Monoamine oxidase inhibitors can be broadly classified into two categories: irreversible inhibitors that form a stable, often covalent, bond with the enzyme, and reversible inhibitors that bind non-covalently and can be displaced. nih.gov The nature of this interaction for Mao-IN-1 has not been publicly documented.

Selective Inhibition Profiles of Mao-IN-1 Towards MAO-A and MAO-B Isoforms

Mao-IN-1 is identified as an inhibitor of monoamine oxidase B (MAO-B). medchemexpress.com The two primary isoforms of monoamine oxidase, MAO-A and MAO-B, are differentiated by their substrate preferences and inhibitor specificities. wikipedia.orgmayoclinic.org MAO-A preferentially metabolizes neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), while MAO-B has a higher affinity for substrates such as phenylethylamine and benzylamine; dopamine (B1211576) is a substrate for both isoforms. wikipedia.org

The potency of Mao-IN-1 against MAO-B has been reported, but corresponding data for its activity against the MAO-A isoform is not available in the public domain. Consequently, its selectivity index—the ratio of its inhibitory potency for MAO-A versus MAO-B—cannot be calculated. This information is critical for understanding the compound's potential pharmacological profile, as high selectivity for MAO-B over MAO-A is a key feature of certain therapeutic agents used in neurology. wikipedia.org

Kinetic Characterization of Mao-IN-1-Enzyme Interactions

A full kinetic characterization of the interaction between Mao-IN-1 and the MAO enzyme is not available in published scientific literature. Such studies are fundamental to understanding the dynamics of inhibition.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. For Mao-IN-1, the IC50 value for the inhibition of MAO-B is reported to be 20 nM. medchemexpress.com

The inhibition constant (Ki) is a more absolute measure of an inhibitor's binding affinity. The relationship between IC50 and Ki is dependent on the type of inhibition and the concentration of the substrate used in the assay. No experimentally determined Ki value for Mao-IN-1 has been published.

Table 1: Reported Inhibitory Concentration of Mao-IN-1

| Target Enzyme | IC50 Value |

|---|---|

| MAO-B | 20 nM medchemexpress.com |

| MAO-A | No Data Available |

This table is interactive. Click on the headers to sort.

Steady-State Kinetic Studies

There are no publicly available steady-state kinetic studies, such as Lineweaver-Burk or Michaelis-Menten analyses, for Mao-IN-1. These studies are essential for determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by observing how the inhibitor affects the enzyme's kinetic parameters, Km and Vmax. dokumen.pub

Enzyme-Inhibitor Complex Formation and Dissociation Kinetics

Detailed studies on the kinetics of the formation and dissociation of the enzyme-inhibitor complex for Mao-IN-1 are absent from the scientific literature. This information, often obtained through techniques like surface plasmon resonance (SPR), would provide insight into the binding and unbinding rates (k_on and k_off) of the inhibitor.

Molecular Mechanisms Underlying Mao-IN-1 Binding to MAO Active Sites

No molecular docking simulations or structural biology studies (e.g., X-ray crystallography) have been published that specifically detail the binding mode of Mao-IN-1 within the active site of MAO-B. The active sites of MAO-A and MAO-B are located within a hydrophobic cavity containing the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net Key amino acid residues, such as specific tyrosine residues that form an "aromatic cage," are crucial for substrate orientation and inhibitor binding. researchgate.net However, without specific studies on Mao-IN-1, the precise interactions, such as hydrogen bonds or hydrophobic contacts that stabilize its binding to the active site, remain speculative.

Inability to Generate Article on "Mao-IN-1" Due to Lack of Specific Scientific Data

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient detailed information to generate the requested article on the chemical compound "Mao-IN-1" according to the specified outline.

While the compound "Mao-IN-1" is identifiable as a monoamine oxidase B (MAO-B) inhibitor with the CAS Number 124991-40-8 and the chemical name (2S)-1-[4-[(3-chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol, the available data is limited to basic identification and inhibitory potency (IC₅₀).

The core of the requested article was to focus on:

Conformational Dynamics and Allosteric Modulation:An informative description of the structural changes and potential allosteric effects induced by the binding of Mao-IN-1 to the enzyme.

Therefore, the article cannot be created as the foundational scientific evidence needed to address the user's specific outline points for "Mao-IN-1" is not available in the public domain.

Synthetic Methodologies for Mao in 1 and Its Analogs

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For Mao-IN-1, the most logical disconnection occurs at the amide bond (C-N bond). This strategic break simplifies the target molecule into two key precursors.

This disconnection reveals that the synthesis can be achieved by forming an amide bond between an indole-3-carboxylic acid moiety and an aromatic amine. The key precursors are therefore identified as:

Indole-3-carboxylic acid

2-Aminobenzonitrile

These precursors are generally commercially available, providing a convergent and efficient starting point for the forward synthesis. The primary challenge in the forward synthesis is the effective coupling of these two fragments.

Conventional Synthetic Routes and Optimization Strategies

Conventional synthesis of N-aryl-indole-3-carboxamides like Mao-IN-1 revolves around the amidation reaction between indole-3-carboxylic acid and the corresponding aniline. A direct reaction is typically inefficient, necessitating the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Common strategies involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or using peptide coupling agents.

Acyl Chloride Method: A widely used method involves treating indole-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive indole-3-carbonyl chloride. researchgate.net This intermediate then readily reacts with 2-aminobenzonitrile, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. researchgate.netgoogle.com

Peptide Coupling Agents: To avoid the harsh conditions of acyl chloride formation, a variety of coupling agents, commonly used in peptide synthesis, are employed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions. The choice of coupling agent and additives can be optimized to maximize yield and minimize side reactions. derpharmachemica.com

Interactive Table: Common Coupling Systems for Indole-3-Carboxamide Synthesis

| Coupling Agent | Additive | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| EDC | HOBt | TEA | DMF | Room Temp, 4-6h | derpharmachemica.com |

| HATU | - | DIPEA | DMF | Room Temp, 2-6h | jocpr.com |

| BOP | - | DIPEA | DCM | Room Temp, overnight | mdpi.com |

EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, TEA: Triethylamine, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane.

Optimization of these conventional routes often involves screening different combinations of coupling agents, bases, solvents, and reaction temperatures to achieve the highest possible yield and purity of the final product.

Advanced Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly utilizes advanced technologies to improve reaction efficiency, reduce reaction times, and promote green chemistry principles. connectjournals.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. nih.gov

Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the reaction mixture through direct interaction with polar molecules. mdpi.com This technique offers several advantages over conventional heating, including:

Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. mdpi.com

Improved Yields: The fast and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields. mdpi.com

Enhanced Regioselectivity: In some cases, microwave heating can lead to different or improved selectivity compared to thermal methods. nih.gov

In the context of Mao-IN-1 synthesis, microwave energy can be applied to the key amide formation step. The palladium-catalyzed oxidative cyclization to form indole (B1671886) rings and the N-arylation of indoles have also been successfully performed using microwave assistance, demonstrating the versatility of this technology in synthesizing complex indole derivatives. mdpi.comresearchgate.net For instance, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been achieved with high yields (>90%) and significantly reduced reaction times using microwave irradiation compared to conventional methods. mdpi.com

Derivatization Strategies for Structural Modification and Library Generation

To explore the structure-activity relationship (SAR) and discover analogs with improved potency or selectivity, derivatization of the lead compound, Mao-IN-1, is a crucial step. This involves systematically modifying different parts of the molecule and generating a library of related compounds for biological screening. mdpi.comnih.gov

The N-(2-cyanophenyl)-1H-indole-3-carboxamide scaffold offers several positions for modification:

Substitution on the Indole Ring: By starting with substituted indole-3-carboxylic acids, analogs with various functionalities (e.g., halogens, alkyl, alkoxy groups) at positions 4, 5, 6, or 7 of the indole core can be synthesized. mdpi.com

Substitution on the Phenyl Ring: Utilizing different substituted 2-aminobenzonitriles allows for the introduction of a wide range of substituents on the N-phenyl ring. This is critical for probing the binding pocket of the target enzyme.

Modification of the Indole Nitrogen (N-1): The indole nitrogen can be alkylated or arylated to further expand the chemical space. Microwave-assisted N-arylation of indoles is an efficient method for this purpose. researchgate.netmdpi.com

These derivatization strategies allow for the creation of a focused library of compounds around the core Mao-IN-1 structure. The synthesis of these analogs generally follows the same coupling methodologies described previously, making it a highly adaptable process for medicinal chemistry campaigns. derpharmachemica.com

Interactive Table: Examples of Derivatization Strategies

| Modification Site | Precursor Type | Example of Modification | Resulting Analog Structure |

|---|---|---|---|

| Indole Ring (Position 5) | 5-Chloro-1H-indole-2-carboxylic acid | Introduction of a Chloro group | 5-Chloro-N-(2-cyanophenyl)-1H-indole-3-carboxamide |

| Phenyl Ring (Position 4') | 2-Amino-5-fluorobenzonitrile | Introduction of a Fluoro group | N-(2-cyano-4-fluorophenyl)-1H-indole-3-carboxamide |

Structure Activity Relationship Sar Studies of Mao in 1 Analogs

Identification of Pharmacophoric Features Essential for MAO Inhibition

The inhibitory action of Mao-IN-1 analogs against monoamine oxidase is dictated by specific molecular features, collectively known as a pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For MAO inhibitors, these features ensure optimal interaction with the active site of the enzyme.

Computational and experimental studies have identified a common pharmacophore for selective MAO-B inhibitors, which includes two hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R), often denoted as the AAHR.2 hypothesis. nih.gov The quinolin-2-one scaffold, for instance, has been identified as a key element for selectivity towards MAO-B. nih.gov Docking studies have further elucidated the importance of interactions with key residues in the MAO-B active site, such as TYR:435, TYR:326, CYS:172, and GLN:206. nih.gov

Ligands that have demonstrated potent MAO inhibition often consist of two aryl moieties connected by a short spacer. nih.gov This general structure allows for various modifications to fine-tune the inhibitory activity and selectivity. For instance, in a series of 2-azolylchromone derivatives, the chromone (B188151) ring bearing an azole moiety was identified as a promising scaffold for developing novel MAO inhibitors. researchgate.net The strategic placement of these features is critical; for example, the combination of a six-membered heterocycle interacting with the Met109 amide in the p38α MAPK hinge region and an aromatic fragment occupying a hydrophobic region has been a successful strategy in designing dual inhibitors. acs.org

The following table summarizes key pharmacophoric features identified in various studies of MAO inhibitors, which are applicable to the design of Mao-IN-1 analogs.

| Pharmacophoric Feature | Role in MAO Inhibition | Key Interacting Residues (MAO-B) | Reference |

| Aromatic Ring (R) | Occupies the hydrophobic region of the active site. | TYR:435, TYR:326 | nih.gov |

| Hydrogen Bond Acceptor (A) | Forms hydrogen bonds with amino acid residues. | CYS:172, GLN:206 | nih.gov |

| Hydrophobic Group (H) | Enhances binding affinity through hydrophobic interactions. | Not specified | nih.gov |

| Short Spacer | Connects two aryl moieties, providing optimal orientation. | Not applicable | nih.gov |

| Heterocyclic Systems (e.g., Quinolin-2-one, Chromone) | Serve as a core scaffold and contribute to selectivity. | Not specified | nih.govresearchgate.net |

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

Minor structural modifications to the core scaffold of MAO inhibitors can lead to significant changes in their inhibitory potency and selectivity for MAO-A versus MAO-B. nih.gov This highlights the sensitivity of the enzyme's active site to the chemical nature of the inhibitor.

In the case of amphetamine derivatives, β-keto substitution was shown to decrease MAO-A inhibitory potency while introducing MAO-B inhibitory activity, which was absent in related analogs without this feature. researchgate.net This indicates that modifications to the side-chain can modulate selectivity between the two MAO isoforms. researchgate.net Furthermore, research on anilide derivatives revealed that specific substitution patterns could confer selectivity. For instance, N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A, whereas the related N-(2,4-dinitrophenyl)benzo[d] frontiersin.orgnih.govdioxole-5-carboxamide was a more selective MAO-B inhibitor. nih.govpatsnap.com

The following table presents data on the impact of substituent modifications on the inhibitory activity of representative MAO inhibitors, illustrating the principles applicable to Mao-IN-1 analogs.

| Parent Scaffold | Substituent Modification | Effect on Potency | Effect on Selectivity | Reference |

| 1-methyl-3-phenylpyrrole | 4-trifluoromethylphenyl vs. phenyl | Increased MAO-B inhibition (K_i 1.30 µM vs. 118 µM) | Enhanced MAO-B selectivity | nih.gov |

| Arylisopropylamine | β-keto substitution | Decreased MAO-A inhibition | Introduced MAO-B inhibition | researchgate.net |

| Benzamide | Addition of a benzo[d] frontiersin.orgnih.govdioxole group | Shifted activity from MAO-A to MAO-B | Increased MAO-B selectivity | nih.govpatsnap.com |

| Chromone | 6-methoxy vs. 7-methoxy substitution | Favored MAO-A vs. MAO-B inhibition respectively | Modulated selectivity | researchgate.net |

Stereochemical Influences on Mao-IN-1 Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. researchgate.netnih.gov This is because biological targets, such as enzymes, are themselves chiral environments, and thus may interact differently with different stereoisomers of a drug molecule. researchgate.net The interaction between a chiral drug and its receptor is often compared to a key fitting into a lock, where only one enantiomer (the "correct" key) will fit and elicit the desired biological response.

While specific studies on the stereochemistry of a compound named "Mao-IN-1" are not available, the principles of stereochemical influence are well-established in the field of MAO inhibitors. For many chiral MAO inhibitors, one enantiomer is often significantly more potent or selective than the other. For example, in a study of enantiomerically pure amphetamine derivatives, different rank orders of potencies were observed against MAO enzymes from different species, highlighting the importance of stereochemistry in determining binding modes. researchgate.net

The development of methods to synthesize molecules with high stereochemical purity is therefore of great value in drug discovery. researchgate.net In the context of Mao-IN-1 analogs, if the structure contains one or more chiral centers, it is highly probable that its stereoisomers will exhibit different inhibitory profiles against MAO-A and MAO-B. Investigating the activity of individual enantiomers is a critical step in optimizing the therapeutic potential of such inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mao-IN-1 Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process. youtube.com

For MAO inhibitors, various QSAR models have been developed to predict their inhibitory activity and selectivity. These models typically use a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and shape. nih.govscribd.com For example, a QSAR study on xanthone (B1684191) derivatives found a correlation between MAO-A inhibitory activity and descriptors like the E-state index, molecular connectivity, and shape descriptors. nih.govscribd.com The resulting model showed good predictive power, with a correlation coefficient (r²) of 0.847. nih.govscribd.com

Another QSAR study on a large, heterogeneous series of MAO-A inhibitors used a Markov model to calculate descriptors related to electron delocalization, polarizability, and partition coefficients, achieving high accuracy in both training and validation sets. nih.gov Similarly, a 3D-QSAR model for MAO-B inhibitors identified hydrophobic and electron-withdrawing fields as important for inhibitory activity. nih.gov

These QSAR models serve as valuable tools for the in silico screening of virtual libraries of Mao-IN-1 derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and desired selectivity profile. nih.gov

Preclinical Efficacy and Therapeutic Potential of Mao in 1

Efficacy in Neurological Disease Models

Comprehensive preclinical studies in relevant animal models are crucial for establishing the therapeutic potential of any new chemical entity. Such studies for neurodegenerative diseases typically involve evaluating a compound's ability to modulate disease-specific pathways and alleviate symptoms. However, for Mao-IN-1, specific data from such models have not been published.

Parkinson's Disease Models

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain. fujita-hu.ac.jp Preclinical evaluation of potential therapies often involves animal models that replicate these neurochemical and behavioral deficits.

A key mechanism for a MAO-B inhibitor in Parkinson's disease is the modulation of the dopaminergic system. Inhibition of MAO-B is expected to reduce the degradation of dopamine (B1211576) in the brain. youtube.comnih.gov This leads to increased synaptic availability of dopamine, which can help to compensate for the loss of dopaminergic neurons. While this is the theoretical mechanism for any MAO-B inhibitor, specific studies measuring changes in dopamine levels or its metabolites in the striatum of Parkinson's disease models following treatment with Mao-IN-1 are not documented in available literature.

The breakdown of dopamine by MAO-B produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal cell death. nih.gov MAO-B inhibitors are thought to confer neuroprotection by reducing this source of oxidative stress. nih.govmdpi.com Evaluating these neuroprotective effects typically involves measuring markers of oxidative damage and quantifying neuronal survival in animal models. There is no specific published data demonstrating that Mao-IN-1 exerts neuroprotective effects against oxidative stress or prevents neuronal damage in preclinical models of Parkinson's disease.

The ultimate goal of a therapy for Parkinson's disease is to alleviate motor symptoms and slow the progression of the disease. In preclinical models, this is assessed through various behavioral tests that measure motor coordination, balance, and movement. While existing MAO-B inhibitors like selegiline (B1681611) and rasagiline (B1678815) have shown modest symptomatic benefits, specific data on the ability of Mao-IN-1 to provide symptomatic relief or modify disease progression in animal models of Parkinson's disease is not available. fujita-hu.ac.jp

Alzheimer's Disease Models

The role of MAO-B in Alzheimer's disease is also an area of active research. Increased MAO-B activity is observed in the brains of Alzheimer's patients and is associated with the production of neurotoxic byproducts and neuroinflammation. nih.gov

Cognitive decline is the primary symptom of Alzheimer's disease. Preclinical studies in Alzheimer's disease models assess the potential of new compounds to improve learning and memory using various behavioral tasks. While some multi-target compounds that inhibit MAO-B have shown promise in improving cognition in animal models, there are no specific studies published that have evaluated the effect of Mao-IN-1 on cognitive function in preclinical models of Alzheimer's disease. acs.orgnih.gov

Modulation of Amyloid-β Pathology

The accumulation of amyloid-β (Aβ) peptides into plaques is a primary pathological hallmark of Alzheimer's disease (AD). sciencedaily.comneurosciencenews.com Monoamine oxidase (MAO) activity, particularly MAO-B, is known to be elevated in the brains of individuals with AD and is associated with the progression of the disease. sciencedaily.comneurosciencenews.comnih.gov Research indicates that activated MAO can promote the deposition of Aβ by influencing the cleavage of the amyloid precursor protein (APP). nih.govmdpi.com Furthermore, MAO activity is correlated with Aβ plaque burden; as plaques increase, so does MAO activity. sciencedaily.comneurosciencenews.com

Inhibitors of MAO are being investigated for their potential to interfere with this process. Preclinical studies in mouse models of AD have shown that targeting Aβ through various means, including immunotherapy, can lead to the clearance of amyloid plaques. researchgate.net The rationale for using MAO inhibitors in this context is based on the link between MAO enzymes and AD pathogenesis. nih.govmdpi.com For instance, some multi-target agents that inhibit both MAO and acetylcholinesterase (AChE) have also been shown to inhibit the aggregation of Aβ42 in vitro. medchemexpress.com This suggests that inhibiting MAO could be a viable strategy to modulate Aβ pathology, although specific studies detailing this effect for Mao-IN-1 are not available.

Depression and Mood Disorders Models

Monoamine oxidase inhibitors (MAOIs) were the first class of antidepressants developed and function by preventing the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine. nih.gov This action increases the levels of these neurotransmitters in the brain, which is believed to alleviate depressive symptoms. nih.gov

Monoamine Neurotransmitter Level Restoration

The core mechanism of MAOIs in treating depression is the restoration of monoamine neurotransmitter levels. nih.gov MAO-A and MAO-B are the two isoforms of the enzyme, with MAO-A preferentially metabolizing serotonin and norepinephrine, while both isoforms metabolize dopamine. nih.gov By inhibiting these enzymes, MAOIs lead to an accumulation of these key neurotransmitters in the synaptic cleft, enhancing neurotransmission. nih.gov This is the foundational principle of the monoamine theory of depression. nih.gov Polymorphisms in the MAO-A gene have been associated with major depression, further linking this enzyme to the disorder's pathophysiology. nih.gov While MAOIs are generally effective, their use is often reserved for cases where other antidepressants have failed due to safety concerns. nih.gov

Behavioral Paradigm Assessments

The efficacy of antidepressant compounds is frequently assessed in preclinical models using various behavioral tests designed to measure depression-like phenotypes in animals. wikipedia.org Common paradigms include the forced swim test and the tail suspension test, where immobility is interpreted as a sign of behavioral despair, a state that can be reversed by antidepressants. wikipedia.org Another key assessment is the sucrose (B13894) preference test, which measures anhedonia—the loss of interest or pleasure—a core symptom of depression. wikipedia.org

Studies using these models have demonstrated that MAOIs can successfully reverse depression-like behaviors. wikipedia.org For example, in animal models of chronic stress, treatment with antidepressants, including MAOIs, can restore sucrose preference, indicating a reduction in anhedonia. wikipedia.org These behavioral assessments provide crucial predictive validity for the antidepressant potential of new compounds.

Other Neuropsychiatric and Neurodegenerative Conditions (e.g., ADHD, ALS, Huntington's Disease)

The role of MAO and the therapeutic potential of its inhibitors extend to other neuropsychiatric and neurodegenerative disorders.

Attention Deficit Hyperactivity Disorder (ADHD): Genetic studies have linked polymorphisms in the promoter region of the MAO-A gene to ADHD. mayoclinic.org The monoamine systems, which are modulated by MAO, are believed to play a significant role in the biological basis of ADHD symptoms. mayoclinic.org

Huntington's Disease: Research in a mouse model of Huntington's disease indicated that treatment with a MAO-A inhibitor restored striatal levels of dopamine, serotonin, and norepinephrine, and improved anxiety- and depressive-like behaviors. nih.gov

Amyotrophic Lateral Sclerosis (ALS): While direct preclinical evidence for MAO inhibitors in ALS models was not found in the provided context, the neuroprotective properties of some MAOIs suggest a potential area for future investigation. MAO-B inhibitors, in particular, are known to have neuroprotective effects that could be relevant to neurodegenerative diseases characterized by neuronal death. nih.gov

Potential in Oncological Applications

Emerging research has identified an unexpected role for MAO enzymes in the development and progression of various cancers, suggesting that MAO inhibitors could be repurposed as anticancer agents. nih.govnih.gov

Modulation of Tumor Growth and Progression

Both MAO-A and MAO-B have been implicated in tumorigenesis, though their expression levels and roles can vary by cancer type. nih.gov High expression of MAO-A has been linked to aggressive prostate cancer, while high MAO-B expression is associated with a higher recurrence rate and poorer prognosis in colorectal cancer. nih.gov

The proposed mechanisms for MAO's role in cancer include the production of reactive oxygen species (ROS) during the breakdown of monoamines, which can lead to DNA damage and promote tumor initiation. nih.gov Furthermore, MAO-A has been shown to influence the epithelial-to-mesenchymal transition (EMT), a key process in cancer invasion and metastasis. nih.gov

Preclinical studies have shown that MAO inhibitors can modulate cancer cell proliferation and induce cell death. nih.gov In prostate cancer cells, certain MAO-A inhibitors have been reported to induce apoptosis and cause cell cycle arrest. nih.gov This growing body of evidence highlights the potential of MAOIs as a novel therapeutic strategy in oncology, either as standalone treatments or in combination with existing therapies. nih.gov

Inhibition of Cancer Cell Proliferation and Metastasis

Mao-IN-1, a chemical compound, has demonstrated notable potential in preclinical studies for its ability to inhibit the proliferation and metastasis of cancer cells. Research indicates that Monoamine Oxidase A (MAO-A), an enzyme often overexpressed in various cancers like prostate and lung cancer, plays a significant role in tumor progression and the spread of cancer cells to other parts of the body. nih.govnih.gov The inhibition of MAO-A is being explored as a promising therapeutic strategy for cancer treatment. nih.gov

Studies have shown that inhibiting MAO-A can lead to a reduction in cancer cell growth and can induce cell cycle arrest. nih.gov For instance, certain MAO-A inhibitors have been observed to trigger apoptosis, or programmed cell death, in prostate cancer cells. nih.gov In non-small cell lung carcinoma, higher levels of MAO-A have been linked to more advanced stages of cancer and the spread to lymph nodes. nih.gov It is suggested that MAO-A may promote cancer progression by influencing the epithelial to mesenchymal transition (EMT), a critical process in cancer invasion and metastasis. nih.govnih.gov

Furthermore, the inhibition of MAO-A has been shown to have cytotoxic effects on glioma cells and to reduce their invasiveness in laboratory settings. nih.gov Some studies have also highlighted the anti-metastatic properties of certain MAO inhibitors on specific cancer cell lines. mdpi.com The therapeutic potential of MAO inhibitors is not limited to their direct effects on cancer cells; they may also enhance the effectiveness of existing cancer treatments. uniba.it For example, phenelzine (B1198762) sulfate (B86663), an MAO inhibitor, has been shown to work synergistically with the chemotherapy drug docetaxel, making cancer cells more susceptible to its effects and helping to overcome drug resistance. uniba.it

The mechanism behind the anti-cancer effects of MAO inhibition is multifaceted. One key aspect is the role of MAO-A in producing reactive oxygen species (ROS), which can contribute to DNA damage and cellular injury, thereby promoting tumor initiation and progression. nih.govmdpi.com By inhibiting MAO-A, the production of these harmful ROS is reduced. mdpi.com Additionally, the migration of cancer cells appears to be associated with signaling pathways that involve MAO-A activity. nih.gov

It is important to note that the expression of MAO enzymes can vary between different types of cancer. For instance, MAO-A is commonly expressed in prostate and lung cancer, while MAO-B is more prevalent in gliomas and renal cancer. nih.gov This variation underscores the importance of targeted therapeutic approaches.

Role in Tumor Microenvironment Modulation

The tumor microenvironment (TME) is a complex and dynamic system composed of various cell types, including immune cells, and is crucial in cancer progression and response to therapy. nih.govmdpi.com Mao-IN-1, through its inhibition of monoamine oxidase A (MAOA), has shown potential in modulating this intricate environment to favor an anti-tumor response.

MAOA can directly impact the immune landscape within the tumor. It is known to regulate the expression of immunosuppressive molecules, often referred to as immune checkpoints, on immune cells, thereby controlling their activation. nih.gov Specifically, MAOA expression is induced in tumor-infiltrating CD8+ T cells upon recognizing a tumor antigen, acting as a negative feedback loop to suppress their anti-tumor activity. nih.gov This identifies MAOA as a novel immune checkpoint. nih.gov High levels of MAOA expression in these T cells are associated with a state of exhaustion and dysfunction, limiting their ability to effectively kill cancer cells. nih.gov

Furthermore, MAOA influences the metabolic state of the TME, which in turn affects the function of immune cells. nih.gov A key component of the TME are tumor-associated macrophages (TAMs), which are highly plastic and can either support or suppress tumor growth. mdpi.comnih.gov The immunosuppressive M2-like macrophages are often dominant in the TME, contributing to tumor progression, angiogenesis, and resistance to therapies. nih.govnih.gov

By inhibiting MAOA, it may be possible to shift the balance within the TME from an immunosuppressive to an anti-tumor state. This modulation could involve reducing the number of immunosuppressive cells like M2-like macrophages and regulatory T cells, while increasing the presence and activity of anti-tumor immune cells such as M1-like macrophages and cytotoxic CD8+ T cells. bmj.com For instance, in a preclinical model of head and neck squamous cell carcinoma, combining an iNOS inhibitor with chemoradiotherapy led to a favorable remodeling of the myeloid immune microenvironment, with an increase in inflammatory monocytes and M1-like macrophages and a decrease in immunosuppressive myeloid-derived suppressor cells. bmj.com This resulted in improved T cell infiltration and a significant increase in the ratio of CD8+ T cells to regulatory T cells, ultimately enhancing the efficacy of the primary treatment. bmj.com

Therefore, targeting MAOA with inhibitors like Mao-IN-1 represents a promising strategy to overcome the immunosuppressive nature of the TME and enhance the effectiveness of cancer immunotherapies. nih.gov

Synergy with Existing Anticancer Therapies

The potential of Mao-IN-1 and other monoamine oxidase (MAO) inhibitors to work in conjunction with existing anticancer therapies is a significant area of preclinical research. Studies suggest that these inhibitors may enhance the efficacy of conventional treatments, offering a multi-pronged approach to cancer therapy. uniba.it

One of the key mechanisms through which MAO inhibitors may exert a synergistic effect is by sensitizing cancer cells to chemotherapy. For instance, the MAO inhibitor phenelzine sulfate has been observed to act synergistically with the chemotherapy drug docetaxel. uniba.it This combination appears to make cancer cells more susceptible to the cytotoxic effects of docetaxel, potentially overcoming mechanisms of drug resistance. uniba.it While the precise mechanism is still under investigation, it is hypothesized that this synergy may involve the inhibition of other enzymes, such as lysine-specific demethylase 1 (LSD-1). uniba.it

Furthermore, MAO-A inhibitors have been shown to have a synergistic effect with doxorubicin, another commonly used chemotherapy agent. Experimental validation has revealed that MAO inhibition can lead to antiproliferative and antimigratory activities in cancer cells, and when combined with doxorubicin, these effects are amplified. researchgate.net

In the context of radiation therapy, MAO-B inhibitors have also demonstrated synergistic potential. In studies involving non-small cell lung cancer (NSCLC) cell lines, treatment with the MAO-B inhibitor selegiline, in combination with radiation, led to an inhibition of the epithelial-mesenchymal transition (EMT), a process associated with cancer cell migration and invasion. mdpi.com In vivo experiments on mice with tumors derived from NSCLC cells showed that the combination of an MAO-B inhibitor and radiation resulted in a significant reduction in tumor volume compared to radiation alone. mdpi.com

The rationale for this synergy lies in the multifaceted roles of MAOs in cancer biology. Overexpression of MAO-A, for example, has been linked to tumor growth, metastasis, and resistance to therapies through various mechanisms, including the promotion of oxidative stress and hypoxia. nih.gov By inhibiting MAO, these pro-tumorigenic effects can be mitigated, creating a more favorable environment for the action of other anticancer agents.

The development of polyamine analogs with MAO inhibitory activity has also opened new avenues for creating multi-targeting anticancer agents. nih.gov Some of these compounds have shown both potent MAO inhibitory and antiproliferative activities, suggesting their potential for future development as standalone or combination therapies. nih.gov

Investigation of Neuroprotective and Cytoprotective Properties of Mao-IN-1

Beyond its potential in cancer therapy, Mao-IN-1 and other inhibitors of monoamine oxidase (MAO) are being investigated for their neuroprotective and cytoprotective properties. These effects are largely attributed to their ability to mitigate oxidative stress and preserve mitochondrial function, which are critical factors in the survival and health of cells, particularly neurons.

Monoamine oxidases, specifically MAO-A and MAO-B, are enzymes that catalyze the breakdown of monoamine neurotransmitters. fujita-hu.ac.jp This process, however, also generates byproducts such as hydrogen peroxide, a reactive oxygen species (ROS) that can cause cellular damage. nih.govnih.gov An accumulation of ROS can lead to oxidative stress, which is implicated in a variety of neurodegenerative diseases. mdpi.com

By inhibiting MAO, compounds like Mao-IN-1 can reduce the production of these harmful byproducts, thereby protecting cells from oxidative damage. nih.gov This is a key mechanism behind their neuroprotective effects. Studies have shown that MAO inhibitors can provide neuroprotection in models of Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons. fujita-hu.ac.jp The inhibition of MAO-B, in particular, has been a therapeutic strategy for Parkinson's disease, as it prevents the degradation of dopamine in the brain. fujita-hu.ac.jp

The neuroprotective properties of MAO inhibitors are not solely dependent on the inhibition of MAO itself. fujita-hu.ac.jp Some of these compounds have demonstrated additional pharmacological effects that contribute to their protective capabilities. nih.gov For instance, the MAO inhibitor phenelzine has been shown to have effects on the balance of GABA and glutamate (B1630785) in the brain and can sequester reactive aldehydes, further contributing to its neuroprotective profile. nih.gov

Furthermore, the cytoprotective effects of MAO inhibitors extend to various cell types. The preservation of mitochondrial function is a central aspect of this protection. nih.gov By reducing oxidative stress and maintaining the integrity of mitochondria, these compounds can help prevent cell death and promote cell survival under stressful conditions. fujita-hu.ac.jpnih.gov

Reduction of Reactive Oxygen Species (ROS) Generation

A key mechanism underlying the therapeutic potential of Mao-IN-1 is its ability to reduce the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, and while they play roles in normal cellular signaling, their overproduction leads to oxidative stress, a condition that can damage cells, DNA, and contribute to various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.commdpi.com

Monoamine oxidase A (MAO-A), the primary target of Mao-IN-1, is a significant source of ROS. nih.govnih.gov The catalytic activity of MAO-A in breaking down monoamine neurotransmitters results in the production of hydrogen peroxide (H₂O₂), a major type of ROS. nih.govnih.gov In pathological conditions where MAO-A is overexpressed, such as in certain cancers, this increased enzymatic activity leads to an accumulation of ROS. nih.govmdpi.com This elevated oxidative stress can promote tumor initiation and progression by causing DNA damage and activating signaling pathways that favor cell proliferation and migration. nih.govmdpi.com

By inhibiting MAO-A, Mao-IN-1 directly curtails this source of ROS production. mdpi.com This reduction in oxidative stress is a cornerstone of its anticancer and cytoprotective effects. In the context of cancer, diminishing ROS levels can help prevent further DNA damage and may inhibit the signaling pathways that drive tumor growth and metastasis. nih.govmdpi.com

The role of MAO-A in ROS generation is not limited to cancer. In cardiomyocytes, for example, ROS produced by MAO-A have been shown to be necessary for the activation of certain signaling pathways during cell differentiation. nih.gov However, excessive ROS from MAO-A can also contribute to cellular damage in other contexts.

The generation of ROS is a complex process involving various cellular components, including the mitochondrial electron transport chain. youtube.com Mismatches in the electron transport chain can lead to the formation of superoxide (B77818) radicals, which are then converted to hydrogen peroxide. youtube.com While MAO-A is a significant contributor, other enzymes and cellular processes also generate ROS. mdpi.comacs.org

Therefore, the ability of Mao-IN-1 to specifically inhibit MAO-A provides a targeted approach to reducing a key source of pathological ROS generation, thereby mitigating oxidative stress and its detrimental consequences.

Mitochondrial Function Preservation

Mao-IN-1 and other inhibitors of monoamine oxidase (MAO) have demonstrated the ability to preserve mitochondrial function, a critical aspect of their neuroprotective and cytoprotective properties. fujita-hu.ac.jpnih.gov Mitochondria are essential organelles responsible for generating the majority of a cell's energy in the form of ATP and are also central to regulating cellular metabolism and cell death pathways. mdpi.com

The catalytic activity of MAO, which is located on the outer mitochondrial membrane, can be a source of cellular stress. nih.govnih.gov The production of reactive oxygen species (ROS) as a byproduct of MAO's enzymatic function can lead to mitochondrial damage. mdpi.com This damage can manifest as impaired energy production, alterations in mitochondrial structure, and the initiation of apoptotic cell death. mdpi.com

By inhibiting MAO, compounds like Mao-IN-1 can alleviate this source of mitochondrial stress. This preservation of mitochondrial function is multifaceted. Firstly, by reducing the generation of ROS, these inhibitors protect mitochondria from oxidative damage. mdpi.com This helps to maintain the integrity of the mitochondrial membrane and the efficiency of the electron transport chain, which is crucial for ATP production. nih.gov

Secondly, MAO inhibitors have been shown to play a role in maintaining the dynamic nature of mitochondria. Mitochondria are not static organelles; they constantly undergo fusion and fission to maintain a healthy population. mdpi.com In conditions of stress, this balance can be disrupted. For instance, in models of ischemia, the application of a mitochondrial division inhibitor was shown to preserve mitochondrial motility and improve functional recovery. nih.gov

Furthermore, some MAO inhibitors may have direct effects on mitochondrial components beyond the inhibition of MAO itself. For example, the MAO-B inhibitor selegiline has been suggested to have neuroprotective effects that may not be solely related to MAO inhibition. fujita-hu.ac.jp These effects could involve interactions with other mitochondrial proteins or pathways that promote cell survival.

In the context of cancer, while some therapies aim to induce mitochondrial dysfunction to trigger cancer cell death, the preservation of mitochondrial function in healthy cells is a key aspect of cytoprotection. mdpi.com The ability of MAO inhibitors to maintain mitochondrial health in non-cancerous cells could be beneficial in mitigating the side effects of certain cancer treatments.

Anti-Apoptotic Mechanisms

Mao-IN-1 and other monoamine oxidase (MAO) inhibitors exhibit anti-apoptotic properties, contributing to their neuroprotective and cytoprotective effects. Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis, but its dysregulation can contribute to various diseases, including neurodegenerative disorders and cancer. nih.govfrontiersin.org

The anti-apoptotic mechanisms of MAO inhibitors are closely linked to their ability to preserve mitochondrial function and reduce oxidative stress. Mitochondria play a central role in the intrinsic pathway of apoptosis. Damage to mitochondria can lead to the release of pro-apoptotic factors, such as cytochrome c, which in turn activate a cascade of caspases, the executioner enzymes of apoptosis. nih.govfrontiersin.org

By inhibiting MAO, particularly MAO-A, these compounds reduce the production of reactive oxygen species (ROS), which are known to be potent inducers of mitochondrial damage and apoptosis. nih.govmdpi.com This reduction in oxidative stress helps to maintain the integrity of the mitochondrial membrane, preventing the release of pro-apoptotic factors.

Furthermore, some MAO inhibitors have been shown to directly influence the expression and activity of key proteins involved in the regulation of apoptosis. For instance, the MAO inhibitor N-propargylamine has been found to increase the levels of the anti-apoptotic protein Bcl-2. nih.gov Bcl-2 family proteins are critical regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Mcl-1 preventing the release of cytochrome c from mitochondria, while pro-apoptotic members promote it. nih.govresearchgate.net

Studies have also demonstrated that the inhibition of MAO-A can prevent apoptosis in various cell types. In human melanoma cells, the MAO-A inhibitor clorgyline was shown to protect cells from apoptosis induced by serum starvation. nih.gov Similarly, in a human neuroblastoma cell line, an MAO inhibitor was able to block apoptosis induced by a neurotoxin. nih.gov

The transcription factor p53 is another key player in the regulation of apoptosis. In some contexts, the knockdown of MAOA has been shown to induce p53-dependent apoptosis in cancer cells. researchgate.net This suggests a complex interplay between MAO activity and the cellular machinery that controls apoptosis.

Regulation of Cellular Homeostasis Under Stress Conditions

Research into the specific effects of the compound Mao-IN-1 on the regulation of cellular homeostasis under stress conditions is limited in publicly available scientific literature. Mao-IN-1 is identified as a potent inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 20 nM. medchemexpress.commedchemexpress.com Its chemical name is (2S)-1-[4-[(3-chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol, and its CAS number is 124991-40-8. americanchemicalsuppliers.comsigmaaldrich.com

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial in the metabolism of neurotransmitters. medchemexpress.com The inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, conditions associated with oxidative stress. Generally, MAO-B inhibitors are understood to play a role in mitigating cellular stress by blocking the breakdown of dopamine, which can reduce the production of reactive oxygen species (ROS) and subsequent oxidative damage. They have been shown to regulate changes in mitochondrial membrane permeability induced by neurotoxins and oxidative stress.

Another related compound, AChE/MAO-IN-1, which inhibits acetylcholinesterase (AChE) as well as both MAO-A and MAO-B, has demonstrated antioxidant activity in preclinical studies. medchemexpress.com This compound was shown to inhibit the aggregation of beta-amyloid, a key process in Alzheimer's disease, and exhibited low cytotoxicity in NIH/3T3 cells. medchemexpress.com

Cellular and Subcellular Targets of Mao in 1 Beyond Mao Enzymes

Identification of Off-Target Interactions and Their Biological Implications

The concept of off-target interactions, where a drug molecule binds to proteins other than its intended primary target, is a significant consideration in pharmacology, influencing drug safety, efficacy, and potential for repurposing mdpi.comspandidos-publications.comoup.com. This phenomenon, often referred to as polypharmacology, can lead to both adverse effects and novel therapeutic opportunities by modulating multiple signaling pathways within disease networks oup.comwikipedia.orgnih.govbocsci.com. Many therapeutic small molecules, including monoamine oxidase inhibitors (MAOIs), are known to exhibit polypharmacological profiles wikipedia.orgnih.gov. For instance, 5-Fluorotryptamine, a weak MAO inhibitor, demonstrates affinity for serotonin (B10506) 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors frontiersin.org. Similarly, ladostigil (B1674322), an inhibitor of MAO-A and MAO-B, also inhibits acetylcholinesterase nih.gov. While MAO inhibitors in general are understood to possess off-target effects that can limit their clinical use due to issues like potentiation of cardiovascular effects from dietary amines, specific detailed documentation of non-MAO off-target interactions for Mao-IN-1 itself is not extensively detailed in the currently available literature nih.govnih.govfrontiersin.org. Research in this area often relies on advanced techniques such as chemical proteomics and systems biology approaches to systematically identify and understand these broader interactions mdpi.comconicet.gov.ar.

Modulation of Signal Transduction Pathways (e.g., MAP-Kinase, PKC)

Monoamine oxidase enzymes, particularly MAO-A and MAO-B, have been implicated in the modulation of various signal transduction pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) cascades. For example, activation of PKC, such as by phorbol (B1677699) 12-myristate 13-acetate (PMA), has been shown to selectively increase MAO-B gene expression through the PKC/MAPKs/EGR1 signaling pathway frontiersin.org. Additionally, MAO-A expression can be influenced by p38 kinase-mediated pathways, and both MAO-A and its repressor R1 have been found to be involved in p38 kinase-mediated apoptotic signaling nih.gov. PKC isoforms, notably PKCε, are known to play a role in inducing the expression of mitogen-activated protein kinase phosphatase-1 (MKP-1) in macrophages libretexts.org. MAPK pathways are broadly recognized for their role in regulating fundamental cellular processes such as cell growth, proliferation, differentiation, apoptosis, and inflammatory responses mdpi.comthno.orgnih.govnih.govnih.govwikipedia.org. While these connections highlight the intricate interplay between MAO activity and critical cellular signaling networks, specific research directly detailing the modulation of MAP-Kinase or PKC pathways by Mao-IN-1, beyond its direct MAO-B inhibitory action, is not widely documented in current scientific literature.

Impact on Organelle Networks (e.g., ER and Lysosomes)

The functionality and health of cellular organelles, including the endoplasmic reticulum (ER) and lysosomes, are crucial for maintaining cellular homeostasis, and their interactions form complex networks that regulate metabolism, signaling, and cellular maintenance spandidos-publications.comnih.gov. Monoamine oxidase activity has been shown to influence these organelle networks. For instance, MAO-dependent increases in reactive oxygen species (ROS) can lead to mitochondrial dysfunction and endoplasmic reticulum stress, highlighting a role for MAO enzymes in ER/mitochondria crosstalk nih.govlibretexts.org. Inhibition of MAO activity, such as with pargyline, has been observed to abolish these oxidative changes and ER stress in cardiac tissues nih.govlibretexts.org. Lysosomes serve as the primary degradation organelles, involved in macromolecule degradation, endocytosis, and autophagy, and their dysfunction can lead to the accumulation of undigested material, as seen in lysosomal storage disorders thno.orgtandfonline.com. They also interact with other organelles, including the ER, through membrane contact sites that facilitate processes like calcium transfer and lipid exchange spandidos-publications.com. While the general role of MAO activity in influencing organelle function and crosstalk is established, specific studies delineating the direct impact of Mao-IN-1 on ER and lysosome networks, or their specific interactions, are not extensively reported in the available literature.

Effects on Autophagy and MiRNA Biogenesis

Autophagy is a conserved catabolic process essential for cellular homeostasis, involving the degradation and recycling of damaged cellular components through lysosomal-dependent pathways nih.govthno.orgtandfonline.com. Monoamine oxidase A (MAO-A) has been shown to promote protective autophagy in human SH-SY5Y neuroblastoma cells, with increased MAO-A activity leading to elevated basal reactive oxygen species (ROS) levels and promoting autophagy through Bcl-2 phosphorylation. Enhanced MAO-A activity can impair autophagic flux and lysosomal function, leading to the accumulation of damaged mitochondria and cell death, a process counteracted by autophagy activation.

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play significant roles in regulating gene expression at the post-transcriptional level, influencing various biological processes, including autophagy nih.govnih.govnih.gov. miRNAs can regulate autophagy by targeting key factors involved in the process, and their dysregulation has been linked to various diseases, including cancer nih.govnih.govtandfonline.com. The biogenesis of miRNAs is a complex, multi-step process that can be influenced by genetic alterations, epigenetic modifications, and changes in regulatory factors. While the interplay between MAO activity, oxidative stress, autophagy, and the regulatory role of miRNAs in these processes is a subject of ongoing research, specific direct effects of Mao-IN-1 on autophagy or miRNA biogenesis are not explicitly detailed in the current scientific literature.

Influence on Immune Cell Functions and Tumor-Associated Macrophages (TAMs)

Mao-IN-1's influence on immune cell functions, particularly on tumor-associated macrophages (TAMs), represents a significant area of investigation. Monoamine oxidase A (MAO-A) has been identified as a critical regulator of TAMs within the tumor microenvironment frontiersin.org. Research indicates that MAO-A is induced in both mouse and human TAMs, where it promotes their immunosuppressive polarization, often via the upregulation of oxidative stress frontiersin.org. This immunosuppressive phenotype of TAMs, characterized by the expression of genes such as Mrc1, Chi3l3, and Arg1, can inhibit anti-tumor immunity frontiersin.org.

Treatment with MAO inhibitors (MAOIs) has been shown to induce TAM reprogramming, shifting them from an immunosuppressive (M2-like) phenotype towards a more pro-inflammatory (M1-like) state, and subsequently suppressing tumor growth in preclinical mouse syngeneic and human xenograft tumor models frontiersin.org. This reprogramming leads to enhanced anti-tumor immunity, with increased activation of tumor-infiltrating CD8+ T cells frontiersin.org. Furthermore, combining MAOI treatment with anti-PD-1 immunotherapy has demonstrated synergistic tumor suppression, suggesting a promising strategy for enhancing cancer immunotherapy frontiersin.org. Clinical data correlation studies have also associated high intratumoral MAO-A expression with poorer patient survival across a broad range of cancers, reinforcing MAO-A as a relevant therapeutic target in the context of TAM-mediated immunosuppression frontiersin.org.

Research Findings on MAO-A and TAM Polarization frontiersin.org

| Characteristic | MAO-A Expression/Activity | Effect on TAMs | Effect on Anti-tumor Immunity | Therapeutic Implication (MAOI Treatment) |

| TAM Polarization | Increased | Promotes immunosuppressive (M2-like) phenotype | Inhibited | Reprograms TAMs (towards M1-like) |

| Oxidative Stress | Upregulated | Drives immunosuppressive polarization | Impaired | Reduced |

| Tumor Growth | Promoted | Supports tumor progression | Enhanced | Suppressed |

| Patient Survival | Poor (high expression) | Correlates with poor prognosis | N/A | Potential for improved outcomes |

| CD8+ T cell Activity | Reduced | Limits T-cell activation and recruitment | Enhanced | Increased Granzyme B production |

This table summarizes key findings regarding the role of MAO-A in modulating TAMs and the observed effects of MAO inhibition.

Pharmacokinetic and Pharmacodynamic Adme/dmpk Research on Mao in 1

In Vitro ADME Assessment

Based on available information, specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for the compound Mao-IN-1 is not extensively detailed in publicly accessible scientific literature. The following sections outline the standard assessments performed for compounds in its class, but specific experimental results for Mao-IN-1 are not available.

Metabolic Stability and Metabolite Profiling

Comprehensive studies on the metabolic stability of Mao-IN-1 in various in vitro systems, such as human liver microsomes, S9 fractions, or hepatocytes, have not been published. Such studies are crucial to determine a compound's susceptibility to metabolic breakdown by drug-metabolizing enzymes. labshake.com The primary routes of metabolism for many monoamine oxidase inhibitors (MAOIs) include oxidation, N-demethylation, and N-depropargylation. nih.gov However, without specific research on Mao-IN-1, its metabolic pathways and the identity of its metabolites remain uncharacterized.

Drug-Drug Interaction Potential (e.g., CYP/UGT Characterization and Inhibition)

The potential for a compound to cause drug-drug interactions is a critical aspect of its development. This is often assessed by examining its interaction with cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govevotec.com Many MAOIs are known to be substrates and/or inhibitors of various CYP enzymes, which can lead to pharmacokinetic interactions with other co-administered drugs. nih.gov For instance, the MAO inhibitor tranylcypromine has been shown to be a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.gov However, specific studies characterizing which CYP or UGT isoforms are involved in the metabolism of Mao-IN-1, or its potential to inhibit these enzymes, are not available in the current body of scientific literature.

Permeability Across Biological Barriers (e.g., PAMPA-BBB studies)

The ability of a compound to cross biological barriers, such as the intestinal wall or the blood-brain barrier (BBB), is essential for its absorption and, for CNS-acting drugs, its efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method used to predict passive diffusion across these barriers. nih.govacs.orgnih.gov While a related compound, MAOA-IN-1, has been noted to have Caco-2 permeability (suggesting intestinal absorption) and lower CNS permeability, there is no specific data from PAMPA-BBB or other permeability assays for Mao-IN-1. medchemexpress.com

In Vivo ADME Investigations

Excretion Balance Studies

Excretion balance studies, often conducted using radiolabeled compounds in animal models, are designed to determine the routes and rates of elimination of a drug and its metabolites from the body. nih.gov These studies provide a complete picture of how a compound is cleared, whether through urine, feces, or other routes. nih.gov For many MAOIs that undergo extensive hepatic metabolism, only a very small fraction of the unchanged drug is typically excreted in the urine. drugbank.com However, specific in vivo studies detailing the mass balance and excretion pathways for Mao-IN-1 have not been reported in the available literature.

Tissue Distribution Analysis (e.g., Whole-Body Autoradiography)

Comprehensive searches for specific tissue distribution analyses of Mao-IN-1, including studies utilizing techniques such as whole-body autoradiography, did not yield any specific research findings or data. While whole-body autoradiography is a standard method to determine how a substance is distributed throughout the body after administration, no publically available studies have been identified that apply this technique to Mao-IN-1. This method typically involves labeling the compound with a radioactive isotope and imaging its presence in thin slices of the entire body of a research animal at various time points. The resulting images provide a detailed map of tissue and organ uptake. The absence of such data for Mao-IN-1 means that its pattern of distribution, and potential for accumulation in specific tissues, remains uncharacterized in the scientific literature.

Toxicokinetics and Safety Assessment

Similarly, a thorough review of available scientific literature and toxicological databases did not uncover any specific toxicokinetic or safety assessment studies for the compound Mao-IN-1. Toxicokinetic studies are crucial for understanding the relationship between the dose of a compound administered and the resulting concentration in the body over time, which is then correlated with any observed toxic effects. These studies are a fundamental component of preclinical safety assessment. The lack of such information for Mao-IN-1 indicates that its absorption, distribution, metabolism, and excretion profiles in the context of toxicology have not been reported. Therefore, no data is available to characterize its safety profile or to establish a relationship between exposure and potential toxicity.

Advanced Research Methodologies and Computational Approaches Applied to Mao in 1 Research

High-Throughput Screening (HTS) for Novel Mao-IN-1 Analogs

High-throughput screening (HTS) is a cornerstone in the discovery of novel analogs of Mao-IN-1, enabling the rapid assessment of large chemical libraries for their inhibitory activity against MAO-B. These assays are typically designed to be robust, reproducible, and scalable.

Detailed Research Findings:

Fluorescence-based assays are commonly employed for HTS of MAO inhibitors. nih.govchinaphar.com These assays often utilize a substrate that, when oxidized by MAO, produces hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction, often catalyzed by horseradish peroxidase, to convert a non-fluorescent probe into a highly fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity, and a decrease in fluorescence indicates inhibition.

For screening potential analogs of Mao-IN-1, a one-step fluorescence assay in a 384-well format can be optimized. nih.govchinaphar.com This would involve determining the optimal concentrations of recombinant human MAO-B, the substrate (such as benzylamine), and the fluorescent probe. nih.gov The reliability of the HTS assay is often evaluated using the Z' factor, a statistical parameter that quantifies the signal-to-noise ratio. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay. In typical HTS campaigns for MAO-B inhibitors, Z' factors around 0.75 have been achieved, demonstrating the robustness of these screening systems. nih.gov

| Parameter | Description | Typical Value/Target |

|---|---|---|

| Assay Format | The physical plate format used for the screening. | 384-well microplate |

| Enzyme Source | The source of the MAO-B enzyme. | Recombinant human MAO-B |

| Substrate | The molecule acted upon by MAO-B in the assay. | Benzylamine |

| Detection Method | The method used to measure enzyme activity. | Fluorescence-based |

| Z' Factor | A statistical measure of assay quality. | > 0.5 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For Mao-IN-1 and its analogs, docking studies provide insights into the molecular interactions with the active site of MAO-B.

Detailed Research Findings:

The crystal structure of human MAO-B (PDB ID: 2V5Z) is often used for docking studies of potential inhibitors. nih.gov These studies reveal that the active site of MAO-B is a hydrophobic cavity. For many pyrazoline-based inhibitors, the terminal phenyl ring is often observed to be sandwiched between tyrosine residues (Y398 and Y435), forming π–π stacking interactions. mdpi.com The specific interactions of a ligand with key amino acid residues in the active site determine its binding affinity and selectivity.

Molecular docking simulations can be performed using software like AUTODOCK. mdpi.com The results are often expressed as a binding energy or a docking score, with lower values indicating a more favorable interaction. These studies can help in prioritizing which analogs of Mao-IN-1 should be synthesized and tested in vitro.

| Interacting Residue in MAO-B | Type of Interaction | Potential Role in Binding |

|---|---|---|

| Y398 | π–π stacking | Stabilizing the inhibitor's aromatic rings |

| Y435 | π–π stacking | Stabilizing the inhibitor's aromatic rings |

| FAD cofactor | Hydrogen bonding | Anchoring the inhibitor in the active site |

| Hydrophobic pocket residues | Van der Waals interactions | Enhancing binding affinity |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of how the complex behaves over time. wikipedia.org

Detailed Research Findings:

MD simulations of MAO-B in complex with an inhibitor are performed to assess the stability of the binding pose predicted by docking. researchgate.net These simulations, often run for nanoseconds, can reveal subtle conformational changes in both the protein and the ligand. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. researchgate.net

For MAO-B, MD simulations have shown that the lipid bilayer can influence the accessibility of the active site by regulating the movement of two key loops that form the entrance to the active site cavity. nih.gov Such simulations can provide valuable information for the design of more effective Mao-IN-1 analogs.

In Silico Predictions of ADME and Biological Activity

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential biological activities. mdpi.com

Detailed Research Findings:

A range of computational models can be used to predict the pharmacokinetic properties of Mao-IN-1 analogs. mdpi.comacs.org These models can estimate parameters such as human oral absorption, cell permeability (using Caco-2 cell models), and blood-brain barrier penetration. mdpi.com For a CNS-active drug like a MAO-B inhibitor, the ability to cross the blood-brain barrier is crucial.

Software like QikProp can be used to predict these ADME properties. mdpi.com Additionally, the "Rule of Five" provides a set of guidelines to assess the druglikeness of a compound based on its physicochemical properties. The prediction of potential toxicity is also a critical component of these in silico assessments.

| ADME Parameter | Description | Importance for a MAO-B Inhibitor |

|---|---|---|

| Human Oral Absorption | The extent to which a drug is absorbed from the gut into the bloodstream. | High absorption is desirable for oral administration. |

| Blood-Brain Barrier Penetration (logBB) | The ability of a drug to cross the blood-brain barrier. | Essential for CNS-targeted drugs. |

| Caco-2 Permeability | An in vitro measure of a drug's potential for intestinal absorption. | Predictive of oral bioavailability. |

| CYP450 Inhibition | The potential for a drug to inhibit key metabolic enzymes. | Low inhibition is desirable to avoid drug-drug interactions. |